molecular formula C9H11ClN2O B8536356 3-chloro-N-methyl-4-methylamino-benzamide

3-chloro-N-methyl-4-methylamino-benzamide

Cat. No.: B8536356
M. Wt: 198.65 g/mol
InChI Key: ZOKLTKJUMYEOOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-methyl-4-methylamino-benzamide is a useful research compound. Its molecular formula is C9H11ClN2O and its molecular weight is 198.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

3-chloro-N-methyl-4-(methylamino)benzamide

InChI

InChI=1S/C9H11ClN2O/c1-11-8-4-3-6(5-7(8)10)9(13)12-2/h3-5,11H,1-2H3,(H,12,13)

InChI Key

ZOKLTKJUMYEOOO-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)NC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-chloro-4-fluorobenzonitrile (1.0 g), methylamine (16 mL of a 2 M solution in methanol) and diisopropylethylamine was reacted in the microwave at 120° C. for 15 min. The mixture was then partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer was washed with brine (30 mL), dried (MgSO4) and reduced in vacuo to give 3-chloro-4-methylamino-benzonitrile. A suspension of 3-chloro-4-methylamino-benzonitrile (900 mg) in 2 M aqueous sodium hydroxide solution (30 mL) was heated at reflux for 3 h. After cooling to room temperature, the solution was acidified with 2 M aqueous hydrochloric acid and the resulting solid collected by filtration and air-dried to give 3-chloro-4-methylamino-benzoic acid. To a solution of 3-chloro-4-methylamino-benzoic acid (860 mg) in DMF (20 mL) was added carbonyl diimidazole (630 mg) and the reaction stirred at room temperature for 1 h. Then, methylamine hydrochloride (262 mg) and triethylamine (1.62 mL) were added and the reaction stirred at room temperature for 16 h. The reaction was partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer was washed with brine (3×40 mL), dried (MgSO4), reduced in vacuo and purified on silica to give 3-chloro-N-methyl-4-methylamino-benzamide.
Quantity
860 mg
Type
reactant
Reaction Step One
Quantity
630 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
262 mg
Type
reactant
Reaction Step Two
Quantity
1.62 mL
Type
reactant
Reaction Step Two

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